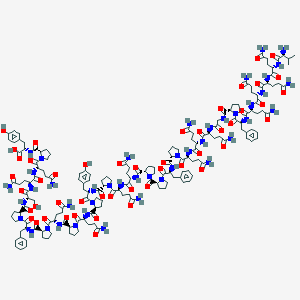
Ethyl 4-methyl-1-naphthoylformate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to ethyl 4-methyl-1-naphthoylformate often involves Heck coupling reactions, as detailed in the synthesis of naphtho[2,1-f]isoquinolines through a Heck-mediated process that includes cyclization of [2-(2-styrylphenyl)ethyl]carbamic acid ethyl esters and 2-styryl-benzoic acid methyl esters (Pampín et al., 2003). These methods highlight the versatility of ethyl esters in facilitating complex molecular constructions through palladium-catalyzed reactions.
Molecular Structure Analysis
Structural analysis of similar compounds, such as ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate, reveals intricate details about their crystal and molecular structures, including specific space groups and hydrogen bonding interactions (Dong & Quan, 2000). These studies provide foundational knowledge for understanding the molecular geometry and stability of ethyl 4-methyl-1-naphthoylformate.
Chemical Reactions and Properties
Ethyl 4-methyl-1-naphthoylformate can participate in various chemical reactions, leveraging its activated unsaturated system. For instance, chalcone derivatives, which share a similar structural motif, are known for their ability to undergo conjugated addition reactions in the presence of basic catalysts, demonstrating a range of biological activities (Kaur et al., 2012).
Physical Properties Analysis
The physical properties of ethyl esters similar to ethyl 4-methyl-1-naphthoylformate, such as solubility, crystallization behavior, and thermal stability, can be inferred from compounds like ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, whose synthesis and structural determination provide insight into these critical attributes (Zhou et al., 2008).
Wissenschaftliche Forschungsanwendungen
Fluorescence Studies
- Interaction with Proteins: Research on the interaction of fluorescent probes, closely related to "Ethyl 4-methyl-1-naphthoylformate," with Bovine Serum Albumin (BSA) utilized fluorescence spectral studies. This demonstrated how such compounds can be used to investigate protein-binding dynamics and the mode of quenching, which is crucial for understanding drug-protein interactions (Ghosh, Rathi, & Arora, 2016).
Synthesis and Structural Analysis
- Enaminone Isomers: The reaction of related compounds with 1-naphthylamine showcased the synthesis of enaminone isomers, revealing insights into tautomeric forms and their stability, which are significant in drug design and development (Brbot-Šaranović et al., 2001).
- Naphthalene Synthesis: An efficient method for synthesizing functionalized naphthalenes, involving ethyl (E)-2-ethynyl/alkynyl cinnamates, was developed through Pt-catalyzed hydroarylation. This process is crucial for creating complex organic molecules with potential applications in materials science and pharmaceuticals (Kang, Kim, Oh, & Lee, 2012).
Protein-Cofactor Interactions
- Photosystem I Interactions: Studies on monosubstituted n-alkyl naphthoquinones, including derivatives of "Ethyl 4-methyl-1-naphthoylformate," when incorporated into Photosystem I, reveal the orientation and interaction of these compounds with the protein's cofactor sites. This research is fundamental in understanding photosynthetic energy conversion and its potential biomimetic applications (Pushkar et al., 2002).
Polymer Synthesis
- Branched Polyethylene: The synthesis of branched polyethylene using nickel(II) catalysts, which involved structural variations of ligands similar to "Ethyl 4-methyl-1-naphthoylformate," highlights the influence of molecular architecture on polymer properties. This research is vital for developing new materials with tailored features for industrial applications (Gates et al., 2000).
Optical Properties and Disease Diagnosis
- Fluorescent Probes for Alzheimer's: A study synthesized a novel fluorescent probe for β-amyloids, demonstrating the application of naphthalene derivatives in diagnosing Alzheimer's disease. This work underscores the importance of chemical synthesis in developing diagnostic tools for neurodegenerative diseases (Fa et al., 2015).
Eigenschaften
IUPAC Name |
ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-3-18-15(17)14(16)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYLWBWBCMIRBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641297 | |
| Record name | Ethyl (4-methylnaphthalen-1-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-1-naphthoylformate | |
CAS RN |
101093-81-6 | |
| Record name | Ethyl (4-methylnaphthalen-1-yl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B18357.png)










